Tabersonine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

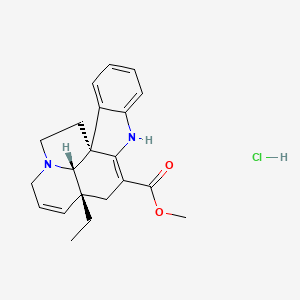

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (1R,12R,19S)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9,13-pentaene-10-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2.ClH/c1-3-20-9-6-11-23-12-10-21(19(20)23)15-7-4-5-8-16(15)22-17(21)14(13-20)18(24)25-2;/h4-9,19,22H,3,10-13H2,1-2H3;1H/t19-,20-,21-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBASQSWPQOKOQI-OCIDDWSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC(=C3C4(C1N(CC4)CC=C2)C5=CC=CC=C5N3)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)CC=C2)C5=CC=CC=C5N3)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29479-00-3, 28972-21-6 | |

| Record name | Aspidospermidine-3-carboxylic acid, 2,3,6,7-tetradehydro-, methyl ester, hydrochloride (1:1), (5α,12R,19α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29479-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspidospermidine-3-carboxylic acid, 2,3,6,7-tetradehydro-, methyl ester, hydrochloride (1:?), (5α,12R,19α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28972-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Tabersonine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028972216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tabersonine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029479003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aspidospermidine-3-carboxylic acid, 2,3,6,7-tetradehydro-, methyl ester, hydrochloride, (5α,12β,19α)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aspidospermidine-3-carboxylic acid, 2,3,6,7-tetradehydro-, methyl ester, monohydrochloride, (5α,12R,19α) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TABERSONINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DGR7D6J5TR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Botanical Treasury of Tabersonine Hydrochloride: A Technical Guide to Its Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Tabersonine, an indole alkaloid, serves as a critical precursor in the biosynthesis of several pharmacologically significant monoterpenoid indole alkaloids (MIAs), including the anti-cancer agents vinblastine and vincristine[1][2]. Its hydrochloride salt is often utilized in research and development due to its stability and solubility. This technical guide provides an in-depth overview of the natural sources of tabersonine, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and a visual representation of its biosynthetic origins.

Principal Natural Sources of Tabersonine

Tabersonine is primarily found within various species of the Apocynaceae family, a plant family renowned for its rich diversity of alkaloids[3][4]. The primary genera known to produce significant quantities of tabersonine include Voacanga, Catharanthus, and Amsonia.

-

Voacanga africana : The seeds of this small tropical African tree are the most economically important and high-yielding natural source of tabersonine[5][6]. The concentration in the seeds is notably high, making it the preferred raw material for industrial extraction[5]. The root bark also contains a variety of alkaloids, but the seeds are the major repository of tabersonine[7][8].

-

Catharanthus roseus (Madagascar Periwinkle) : This plant is arguably the most studied source of MIAs due to its production of vinblastine and vincristine[2]. Tabersonine is a key intermediate in the biosynthesis of vindoline (a precursor to vinblastine) within the leaves of the plant[9][10][11]. While the entire plant contains tabersonine, its metabolism is highly regulated and compartmentalized, with different pathways being prominent in the roots versus the aerial parts[9][12].

-

Amsonia tabernaemontana (Eastern Bluestar) : This species, along with others in the Amsonia genus, is a known source of tabersonine[4][13]. Historically, it was one of the first genera from which tabersonine was isolated[4].

Other reported plant sources include species from the genera Stemadenia, Tabernaemontana, and Alstonia[4][14].

Data Presentation: Tabersonine Content in Natural Sources

The concentration of tabersonine can vary significantly based on the plant species, the specific organ, developmental stage, and environmental conditions. The following tables summarize the available quantitative data from cited literature.

| Plant Species | Plant Part | Concentration (% w/w) | Reference(s) |

| Voacanga africana | Seeds | 2.0 - 3.0% | [5][15] |

| Voacanga africana | Seeds | 0.6 - 1.6% | [7] |

| Voacanga africana | Root Bark | ~1.0% (Voacangine) | [8] |

Table 1: Quantitative Analysis of Tabersonine in Voacanga africana.

| Plant Species | Plant Part | Pathway Significance | Reference(s) |

| Catharanthus roseus | Leaves | Precursor to Vindoline | [9][10][16] |

| Catharanthus roseus | Roots | Precursor to Lochnericine, Hörhammericine | [12][17] |

Table 2: Organ-Specific Biosynthetic Role of Tabersonine in Catharanthus roseus.

Biosynthesis and Metabolic Pathways of Tabersonine

Tabersonine is a monoterpenoid indole alkaloid synthesized from the precursors tryptamine and secologanin. This pathway involves a series of complex enzymatic reactions leading to the central intermediate, strictosidine, which is then further modified to yield the diverse array of MIAs.

Once synthesized, tabersonine serves as a crucial branch-point intermediate, particularly in Catharanthus roseus, where its metabolic fate is tissue-specific. In the leaves, it enters the seven-step vindoline pathway. In the roots, it is converted into other alkaloids.

Experimental Protocols

Extraction and Isolation of Tabersonine from Voacanga africana Seeds

This protocol is a generalized representation based on common laboratory-scale and industrial patent literature[4][5][18][19].

Methodology:

-

Milling: Dry Voacanga africana seeds are pulverized to a fine powder (e.g., passing through a 60-mesh sieve) to increase the surface area for extraction[5].

-

Defatting (Optional but Recommended): The seed powder is first extracted with a non-polar solvent like petroleum ether or hexane in a Soxhlet apparatus. This step removes fatty materials that can interfere with subsequent alkaloid extraction[4].

-

Acid-Base Extraction:

-

Acidification: The defatted powder is extracted with acidified water (e.g., 2% aqueous hydrochloric acid or sulfuric acid)[4][18]. In this step, the basic tabersonine is converted to its water-soluble salt form, separating it from neutral and weakly basic compounds.

-

Basification: The acidic aqueous extract is collected, filtered, and then basified to a pH of ~9 using a base such as aqueous ammonia or sodium hydroxide solution[5][19]. This converts the tabersonine salt back to its free base form, which is soluble in organic solvents.

-

Organic Solvent Extraction: The basified aqueous solution is then repeatedly extracted with a water-immiscible organic solvent, such as ethyl acetate, chloroform, or dichloromethane[18]. The organic layers containing the crude alkaloid mixture are combined.

-

-

Concentration and Crystallization:

-

The combined organic extracts are washed with water, dried over an anhydrous salt (e.g., magnesium sulfate), and concentrated under reduced pressure using a rotary evaporator to yield a crude alkaloid residue[18].

-

This residue can be further purified by recrystallization. The crude product is dissolved in a minimal amount of a suitable solvent (e.g., methanol, acetone) and allowed to crystallize, often by cooling, to yield purified tabersonine or its salt[5][18]. For instance, dissolving the residue in methanol and adding hydrochloric acid can precipitate tabersonine hydrochloride[5].

-

Quantitative Analysis by Liquid Chromatography-Mass Spectrometry (LC/MS)

This protocol outlines a general method for the simultaneous analysis of voacanga alkaloids, including tabersonine, in commercial products derived from V. africana[7].

Methodology:

-

Sample Preparation:

-

A precisely weighed amount of the powdered plant material (e.g., 100 mg) is extracted with a suitable solvent (e.g., methanol) with sonication.

-

The mixture is centrifuged, and the supernatant is collected.

-

The extract is filtered through a membrane filter (e.g., 0.45 µm) prior to injection.

-

-

LC/MS Conditions:

-

Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).

-

Mass Spectrometry System: A mass spectrometer, often a time-of-flight (TOF) or quadrupole instrument, equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

-

Detection and Quantification:

-

Tabersonine is identified based on its retention time and its accurate mass-to-charge ratio (m/z). The protonated molecule [M+H]⁺ for tabersonine (C₂₁H₂₄N₂O₂) is approximately 337.19.

-

Quantification is achieved by creating a calibration curve using a certified reference standard of this compound. The peak area of tabersonine in the sample is compared to the calibration curve to determine its concentration.

-

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Tabersonine - Wikipedia [en.wikipedia.org]

- 4. US3758478A - Process of obtaining tabersonine - Google Patents [patents.google.com]

- 5. CN102532136A - Industrial production process for indole alkaloid tabersonine - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. [Chemical and DNA analyses for the products of a psychoactive plant, Voacanga africana] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Tabersonine Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tabersonine | C21H24N2O2 | CID 20485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. A pair of tabersonine 16-hydroxylases initiates the synthesis of vindoline in an organ-dependent manner in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Expression of tabersonine 16-hydroxylase and 16-hydroxytabersonine-O-methyltransferase in Catharanthus roseus hairy roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. idl-bnc-idrc.dspacedirect.org [idl-bnc-idrc.dspacedirect.org]

- 19. CN102050822A - Method for extracting tabersonine from voacanga seed - Google Patents [patents.google.com]

The Tabersonine Hydrochloride Biosynthetic Pathway in Catharanthus roseus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of tabersonine hydrochloride in the medicinal plant Catharanthus roseus (Madagascar periwinkle). Tabersonine is a crucial precursor to the production of valuable monoterpenoid indole alkaloids (MIAs), including the potent anti-cancer agents vinblastine and vincristine. This document details the enzymatic steps, key intermediates, and regulatory aspects of this pathway, presenting quantitative data, experimental methodologies, and visual diagrams to facilitate a deeper understanding for research and drug development purposes.

Introduction to Tabersonine Biosynthesis

Catharanthus roseus is a rich source of over 130 MIAs, with the dimeric alkaloids vinblastine and vincristine being of significant pharmaceutical importance.[1] The biosynthesis of these complex molecules is a multi-step process involving numerous enzymes and intermediates, spatially and temporally regulated within the plant.[2] Tabersonine, an aspidosperma-type MIA, serves as a critical branch-point intermediate. In the leaves of C. roseus, tabersonine is primarily channeled into the vindoline biosynthetic pathway, a seven-step enzymatic conversion that is now well-characterized at the molecular and biochemical levels.[3][4] Understanding this pathway is paramount for metabolic engineering efforts aimed at increasing the production of these valuable alkaloids.

The Seven-Step Biosynthetic Pathway from Tabersonine to Vindoline

The conversion of tabersonine to vindoline is a highly compartmentalized process within the leaf tissues of C. roseus. The initial steps are localized in the leaf epidermis, while the final steps occur in specialized idioblast and laticifer cells.[3][4] The pathway involves a series of hydroxylation, methylation, oxidation, reduction, and acetylation reactions, each catalyzed by a specific enzyme.

The seven key enzymes involved in the conversion of tabersonine to vindoline are:

-

Tabersonine 16-hydroxylase (T16H)

-

16-hydroxytabersonine O-methyltransferase (16OMT)

-

Tabersonine 3-oxygenase (T3O)

-

Tabersonine 3-reductase (T3R)

-

3-hydroxy-16-methoxy-2,3-dihydrotabersonine N-methyltransferase (NMT)

-

Desacetoxyvindoline-4-hydroxylase (D4H)

-

Deacetylvindoline-4-O-acetyltransferase (DAT)

The sequential transformation of tabersonine into vindoline is a critical pathway for the eventual synthesis of vinblastine.[5]

Quantitative Data on Pathway Enzymes

The efficiency of the tabersonine to vindoline biosynthetic pathway is governed by the kinetic properties of its constituent enzymes. The following table summarizes the available quantitative data for these enzymes.

| Enzyme | Substrate(s) | K_m_ (μM) | V_max_ | Source(s) |

| Tabersonine 16-hydroxylase 1 (T16H1) | Tabersonine | 0.35 ± 0.1 | 1.8 ± 0.05 µM min⁻¹ | [3] |

| Tabersonine 16-hydroxylase 2 (T16H2) | Tabersonine | 0.07 ± 0.02 | 2.2 ± 0.25 µM min⁻¹ | [3] |

| 16-hydroxytabersonine O-methyltransferase (16OMT) | 16-hydroxytabersonine, S-adenosyl methionine | Similar to 16OMT2 | Not Reported | [6] |

| Tabersonine 3-oxygenase (T3O) | Tabersonine | 3.1 | Not Reported | [7] |

| Tabersonine 3-reductase (T3R) | (3R)-1,2-didehydro-3-hydroxy-2,3-dihydrotabersonine | Not Reported | Not Reported | |

| N-methyltransferase (NMT) | 3-hydroxy-16-methoxy-2,3-dihydrotabersonine | Not Reported | Not Reported | |

| Desacetoxyvindoline-4-hydroxylase (D4H) | Desacetoxyvindoline, 2-oxoglutarate, O₂ | Not Reported | Not Reported | |

| Deacetylvindoline-4-O-acetyltransferase (DAT) | Deacetylvindoline, Acetyl-CoA | 1.3, 6.5 | 10.1, 12.6 pkat/µg | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the tabersonine biosynthetic pathway.

Virus-Induced Gene Silencing (VIGS) for Functional Genomics

VIGS is a powerful reverse genetics tool used to study gene function in plants by transiently silencing the expression of a target gene.

Protocol:

-

Vector Construction: Fragments of the target gene (e.g., T3O or T3R) are cloned into a Tobacco Rattle Virus (TRV)-based VIGS vector (pTRV2).

-

Agrobacterium Transformation: The pTRV2 construct and a helper plasmid (pTRV1) are introduced into Agrobacterium tumefaciens strain GV3101 by electroporation.

-

Plant Inoculation: C. roseus seedlings are inoculated by pinching the stem below the apical meristem with forceps dipped in a mixture of Agrobacterium cultures containing pTRV1 and the pTRV2-gene construct.

-

Phenotypic Analysis: Plants are monitored for silencing phenotypes. For pathway genes, this typically involves analyzing the metabolic profile of silenced tissues.

-

Gene Expression Analysis: The efficiency of gene silencing is confirmed by quantifying the target gene's mRNA levels using qRT-PCR.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to measure the transcript abundance of pathway genes in different tissues or under various experimental conditions.

Protocol:

-

RNA Extraction: Total RNA is isolated from C. roseus tissues (e.g., leaf epidermis, whole leaves) using a suitable method, followed by DNase treatment to remove genomic DNA contamination.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and oligo(dT) primers.

-

Primer Design: Gene-specific primers are designed to amplify a unique region of the target gene.

-

Real-Time PCR: The PCR reaction is performed in a real-time PCR system using a SYBR Green-based detection method.

-

Data Analysis: The relative expression of the target gene is calculated using the 2^-ΔΔCt method, with a suitable reference gene (e.g., actin) for normalization.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Analysis

LC-MS/MS is a highly sensitive and selective analytical technique used for the identification and quantification of MIAs.

Protocol:

-

Sample Preparation: Plant tissues are ground to a fine powder in liquid nitrogen and extracted with a suitable solvent (e.g., methanol). The extract is then filtered before analysis.

-

Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a C18 column to separate the different alkaloids. A gradient elution program with solvents such as acetonitrile and water (often with formic acid or ammonium acetate) is typically used.

-

Mass Spectrometry Detection: The eluent from the LC system is introduced into a mass spectrometer. Data can be acquired in full scan mode to detect all ions within a specific mass range or in a targeted mode (e.g., multiple reaction monitoring, MRM) for sensitive and specific quantification of known alkaloids.

-

Data Analysis: The obtained data is processed using specialized software to identify and quantify the alkaloids based on their retention times, mass-to-charge ratios (m/z), and fragmentation patterns.

Visualizing the Pathway and Workflows

Diagrams are essential for visualizing the complex relationships within the tabersonine biosynthetic pathway and the experimental procedures used to study it.

Caption: The seven-step enzymatic conversion of tabersonine to vindoline in Catharanthus roseus.

Caption: A generalized workflow for the functional analysis of genes and enzymes in the tabersonine biosynthetic pathway.

Conclusion

The elucidation of the tabersonine to vindoline biosynthetic pathway in Catharanthus roseus represents a significant achievement in plant biochemistry and metabolic engineering. The identification and characterization of the seven key enzymes provide a roadmap for manipulating this pathway to enhance the production of medicinally important alkaloids. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and drug development professionals working to harness the synthetic capabilities of this remarkable plant. Further research into the regulatory networks governing this pathway will undoubtedly unlock new opportunities for the sustainable production of these life-saving medicines.

References

- 1. uniprot.org [uniprot.org]

- 2. A Catharanthus roseus Fe(II)/α-ketoglutarate-dependent dioxygenase catalyzes a redox-neutral reaction responsible for vindolinine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Pair of Tabersonine 16-Hydroxylases Initiates the Synthesis of Vindoline in an Organ-Dependent Manner in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 5. De Novo Biosynthesis of Vindoline and Catharanthine in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of a second 16-hydroxytabersonine-O-methyltransferase suggests an evolutionary relationship between alkaloid and flavonoid metabolisms in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. Vindoline formation in shoot cultures of Catharanthus roseus is synchronously activated with morphogenesis through the last biosynthetic step - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical and physical properties of Tabersonine hydrochloride

An In-depth Technical Guide to the Chemical and Physical Properties of Tabersonine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tabersonine is a monoterpenoid indole alkaloid originally isolated from the medicinal plant Catharanthus roseus and also found in plants of the Voacanga genus.[1] As a versatile phytochemical, it serves as a crucial intermediate in the biosynthesis of potent anticancer agents like vindoline, a precursor to vinblastine.[1][2] The hydrochloride salt of tabersonine is often utilized in research due to its improved stability and solubility properties compared to the free base.

Recent studies have highlighted the diverse pharmacological activities of tabersonine, including anti-inflammatory, anti-tumor, and neuroprotective effects.[2][3][4] It has been shown to inhibit the NLRP3 inflammasome, modulate key signaling pathways such as NF-κB and PI3K/Akt, and induce apoptosis in cancer cells through multiple mechanisms.[3][5][6] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its analysis, and visualizations of its key biological pathways to support ongoing research and development efforts.

Chemical and Physical Properties

The chemical and physical properties of Tabersonine and its hydrochloride salt are summarized below. Data for the free base are included for comparison where specific data for the hydrochloride form are not available.

Quantitative Data Summary

| Property | This compound | Tabersonine (Free Base) | Citations |

| CAS Number | 29479-00-3 | 4429-63-4 | [1][7] |

| Molecular Formula | C₂₁H₂₅ClN₂O₂ | C₂₁H₂₄N₂O₂ | [8][9] |

| Molecular Weight | 372.89 g/mol | 336.43 g/mol | [7][8] |

| Appearance | - | Light Yellow to Dark Yellow Solid | [3][10][11] |

| Melting Point | 195-196 °C | 196 °C | [10][11] |

| Boiling Point | - | ~488.7 °C (Predicted) | [11][12] |

| Density | - | ~1.3 g/cm³ (Predicted) | [10][11][12] |

| UV λmax | - | 226, 296, 329 nm | [2] |

| Stability | - | Light Sensitive | [10][11] |

| Storage | Store at -20°C, desiccated | Store in freezer, under -20°C, inert atmosphere | [10][11][13] |

Solubility

| Solvent | This compound | Tabersonine (Free Base) | Citations |

| Water | Soluble (as a salt) | Insoluble | [14] |

| Methanol | Sparingly soluble | Soluble | [14][15] |

| Ethanol | - | Slightly Soluble | [2][10][11][12] |

| Chloroform | - | Soluble | [12] |

| DMSO | - | Soluble (2 mg/mL) | [2][16][17] |

| DMF | - | Soluble (2 mg/mL) | [2][17] |

| Ethyl Acetate | - | Slightly Soluble | [10][11] |

Note: As an alkaloid salt, this compound is generally soluble in neutral water, whereas the free base is typically insoluble in neutral water but soluble in polar organic solvents and acidic aqueous solutions.[14]

Experimental Protocols

This section outlines the methodologies for key experiments used in the characterization and analysis of this compound.

Chromatographic Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures and for assessing its purity.

TLC is a simple, rapid, and cost-effective method for qualitative analysis.[18]

-

Stationary Phase: TLC aluminum plates pre-coated with silica gel 60F-254 are commonly used.

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

-

Application: Spot a small volume (1-5 µL) of the sample solution onto the TLC plate.

-

Mobile Phase (Solvent System): A common solvent system for alkaloids is a mixture of a non-polar solvent, a polar solvent, and a base. An example system could be n-hexane-methanol-diethylamine (80:40:5, v/v/v).[18] The optimal system should be determined empirically.

-

Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.

-

Visualization: After development, dry the plate. The separated spots can be visualized under UV light (254 nm or 365 nm) or by spraying with a visualizing reagent, such as a modified Dragendorff's reagent, which typically yields brown spots for alkaloids.[18][19] The retention factor (Rf) value is then calculated for identification.

HPLC is a highly sensitive and quantitative method used for purity assessment and concentration determination.[11]

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The addition of a small amount of acid can improve peak shape for alkaloids.[14]

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 0.1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Column Temperature: 25-30 °C

-

Detection Wavelength: Set based on the UV absorbance maxima, such as 226 nm, 296 nm, or 329 nm.[2]

-

-

Quantification: Create a calibration curve using certified reference standards of this compound at multiple concentration levels. Purity is determined by the area percentage of the main peak.

Spectroscopic Analysis

Spectroscopic methods are fundamental for the structural elucidation and confirmation of this compound.

NMR provides detailed information about the molecular structure.[20][21]

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterated Water (D₂O)). Add a small amount of Tetramethylsilane (TMS) as an internal standard if required.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

¹H NMR: Provides information on the number, environment, and coupling of protons.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the complete molecular structure.

-

MS is used to determine the molecular weight and elemental composition.[21]

-

Instrumentation: A mass spectrometer, often coupled with a chromatographic system (LC-MS or GC-MS).

-

Ionization Technique: Electrospray Ionization (ESI) is common for polar molecules like this compound and is typically performed in positive ion mode.

-

Analysis: The full scan mass spectrum will show the protonated molecular ion [M+H]⁺. For this compound, the free base ion at m/z 337.19 would be expected. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula. Tandem MS (MS/MS) experiments can provide structural information through fragmentation patterns.

IR spectroscopy is used to identify the functional groups present in the molecule.[21]

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: The IR spectrum will show characteristic absorption bands for functional groups such as N-H (amine), C=O (ester), C=C (alkene), and C-N and C-O bonds.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways involving tabersonine and a general experimental workflow for its analysis.

Biological Signaling Pathways

General Experimental Workflow

References

- 1. Tabersonine - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Tabersonine Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. (-)-Tabersonine Hydrochloride | LGC Standards [lgcstandards.com]

- 8. This compound - Lifeasible [lifeasible.com]

- 9. Tabersonine | Beta Amyloid | CAS 4429-63-4 | Buy Tabersonine from Supplier InvivoChem [invivochem.com]

- 10. TABERSONINE CAS#: 4429-63-4 [m.chemicalbook.com]

- 11. TABERSONINE | 4429-63-4 [chemicalbook.com]

- 12. Tabersonine | 4429-63-4 | CT0294 [triplebond-canada.com]

- 13. chemfarms.com [chemfarms.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tabersonine supplier | CAS 4429-63-4 | AOBIOUS [aobious.com]

- 17. glpbio.com [glpbio.com]

- 18. Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Tabersonine Hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Tabersonine hydrochloride, a naturally occurring indole alkaloid, for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, mechanism of action, and potential therapeutic applications, with a focus on its anti-inflammatory and anti-cancer activities.

Core Chemical Data

This compound is the salt form of Tabersonine, an alkaloid found in various medicinal plants, including those of the Catharanthus and Voacanga genera.[1] The hydrochloride salt is often preferred for research and formulation due to its increased stability and solubility.

| Identifier | Value | Source |

| CAS Number | 29479-00-3 | [1][2] |

| Molecular Formula | C₂₁H₂₅ClN₂O₂ | [2] |

| Molecular Weight | 372.9 g/mol | [2] |

| IUPAC Name | methyl (1R,12R,19S)-12-ethyl-8,16-diazapentacyclo[10.6.1.0¹,⁹.0²,⁷.0¹⁶,¹⁹]nonadeca-2,4,6,9,13-pentaene-10-carboxylate;hydrochloride | [2] |

| Tabersonine (free base) CAS | 4429-63-4 | [1][3][4][5] |

| Tabersonine (free base) Formula | C₂₁H₂₄N₂O₂ | [1][4][5] |

| Tabersonine (free base) Mol. Wt. | 336.435 g·mol⁻¹ | [1] |

Mechanism of Action: NLRP3 Inflammasome Inhibition

This compound has been identified as a selective and orally active inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[6] The NLRP3 inflammasome is a key component of the innate immune system, and its aberrant activation is implicated in a range of inflammatory diseases.

The mechanism of inhibition involves the direct binding of Tabersonine to the NACHT domain of the NLRP3 protein. This interaction inhibits the ATPase activity of NLRP3 and its subsequent oligomerization. As a result, the formation of the ASC (apoptosis-associated speck-like protein containing a CARD) speck is blocked, leading to reduced activation of caspase-1 and a decrease in the release of pro-inflammatory cytokines such as IL-1β.[6]

Caption: Inhibition of the NLRP3 inflammasome signaling pathway by Tabersonine.

Anti-Tumor Activity: Induction of Apoptosis in Hepatocellular Carcinoma

Recent studies have highlighted the potential of Tabersonine as an anti-tumor agent, particularly in hepatocellular carcinoma (HCC).[3][6] Tabersonine has been shown to inhibit the viability and proliferation of liver cancer cells and induce apoptosis through multiple pathways.

The anti-cancer mechanism of Tabersonine involves the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][6] Key molecular events include the inhibition of Akt phosphorylation, a reduction in mitochondrial membrane potential, and the release of cytochrome c from the mitochondria into the cytoplasm.[3][7] This leads to an increased Bax/Bcl-2 ratio, activating the caspase cascade.[3][7] Furthermore, Tabersonine treatment has been observed to arrest the cell cycle at the G0/G1 phase in SMMC-7721 liver cancer cells.[6]

Caption: Apoptosis induction in liver cancer cells by Tabersonine.

Experimental Protocols

The following are summaries of experimental methodologies that have been employed to investigate the biological activities of Tabersonine.

Cell Viability and Proliferation Assays

-

MTT Assay: To assess the cytotoxic effects of Tabersonine, hepatocellular carcinoma cell lines (e.g., SMMC7721, Bel7402, HepG2) are treated with varying concentrations of Tabersonine (e.g., 6, 12, 18, 24, 30 μM) for a specified period.[6] The viability of the cells is then determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

-

Colony Formation Assay: The anti-proliferative activity of Tabersonine can be evaluated by a colony formation assay.[6] Cells are seeded at a low density and treated with Tabersonine. After a period of incubation to allow for colony growth, the colonies are fixed, stained, and counted.

Apoptosis Detection

-

Morphological Observation: Changes in cell morphology indicative of apoptosis can be observed using staining techniques such as Acridine Orange/Ethidium Bromide (AO/EB) and Hoechst 33258 staining.[3][6]

-

Annexin V-FITC/PI Staining: The percentage of apoptotic cells can be quantified by flow cytometry using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.[3][6]

-

Mitochondrial Membrane Potential (MMP): Changes in MMP can be detected using JC-1 staining followed by flow cytometry or fluorescence microscopy.[3][6]

Western Blot Analysis

Western blotting is employed to study the molecular mechanisms underlying Tabersonine's effects.[3][6] This technique can be used to measure the expression levels of key proteins involved in apoptosis (e.g., Bax, Bcl-2, cleaved-caspase-3, cleaved-PARP) and cell cycle regulation (e.g., CDK4, Cyclin D1).[6]

In Vivo Xenograft Model

To evaluate the anti-tumor efficacy of Tabersonine in vivo, a xenograft model can be established.[3] For example, human hepatoma cells (e.g., HepG2) are subcutaneously injected into immunodeficient mice. Once tumors are established, the mice are treated with Tabersonine, and tumor growth is monitored over time.[3]

Summary and Future Directions

This compound is a promising natural compound with well-defined mechanisms of action against inflammation and cancer. Its ability to selectively inhibit the NLRP3 inflammasome makes it a strong candidate for the development of novel therapeutics for a variety of inflammatory disorders. Furthermore, its pro-apoptotic effects in hepatocellular carcinoma warrant further investigation for its potential as an anti-cancer agent. Future research should focus on preclinical and clinical studies to fully elucidate its therapeutic potential, safety profile, and pharmacokinetic properties.

References

- 1. Tabersonine ameliorates depressive-like behavior by inhibiting NLRP3 inflammasome activation in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tabersonine Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tabersonine, a natural NLRP3 inhibitor, suppresses inflammasome activation in macrophages and attenuate NLRP3-driven diseases in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tabersonine, a natural NLRP3 inhibitor, suppresses inflammasome activation in macrophages and attenuate NLRP3-driven diseases in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tabersonine Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Discovery and Isolation of Tabersonine from Voacanga africana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tabersonine, a monoterpenoid indole alkaloid, is a key natural product isolated from the seeds of Voacanga africana. This document provides a comprehensive overview of the discovery, isolation, and purification of Tabersonine from this significant botanical source. It details various experimental protocols, presents comparative quantitative data on extraction yields, and visualizes the biosynthetic pathway of vindoline from Tabersonine, as well as its role in key anti-inflammatory signaling pathways. This guide is intended to serve as a technical resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery of Tabersonine in Voacanga africana

The botanical history of Voacanga africana dates back to its formal identification by Otto Stapf in 1894.[1] Initially, the plant was considered to have limited economic value.[1] However, a significant shift in perspective occurred in 1955 when French chemists Maurice-Marie Janot and Robert Goutarel began to explore its chemical constituents, leading to the isolation of several alkaloids.[2] While the presence of a rich diversity of alkaloids in Voacanga africana was established, the specific timeline for the first isolation of Tabersonine from this particular species is not extensively documented in readily available literature. However, its presence in the seeds has been well-established over time, making it a primary source for this valuable compound.[3] Today, Voacanga africana is a major source of Tabersonine, which serves as a crucial precursor for the semi-synthesis of important pharmaceutical agents, including the anti-cancer drug vinblastine.[2]

Experimental Protocols for Isolation and Purification

The isolation of Tabersonine from Voacanga africana seeds typically involves a multi-step process encompassing extraction, partitioning, and chromatographic purification. Various methods have been developed, each with its own set of advantages and efficiencies. Below are detailed protocols for some of the commonly employed techniques.

Acid-Base Extraction Method

This classical method leverages the basic nature of alkaloids to separate them from other plant constituents.

Protocol:

-

Grinding: Grind the dried Voacanga africana seeds into a fine powder.

-

Acidic Extraction: Macerate the powdered seeds in an acidic aqueous solution (e.g., 1-3% sulfuric acid or hydrochloric acid) with stirring for several hours.[4][5] This protonates the alkaloids, rendering them soluble in the aqueous phase.

-

Filtration: Filter the mixture to separate the acidic extract from the solid plant material.

-

Basification: Basify the acidic extract with a base (e.g., ammonia or sodium carbonate solution) to a pH of 9-10.[5] This deprotonates the alkaloids, causing them to precipitate out of the solution.

-

Solvent Extraction: Extract the basified aqueous solution with an immiscible organic solvent such as chloroform, dichloromethane, or ethyl acetate. The free-base alkaloids will partition into the organic layer.

-

Concentration: Concentrate the organic extract under reduced pressure to obtain the crude alkaloid mixture.

-

Purification: Subject the crude extract to column chromatography on silica gel or alumina for further purification. Elute with a gradient of solvents (e.g., hexane-ethyl acetate) to isolate Tabersonine.

Solvent Extraction Method

Direct extraction with organic solvents is another widely used technique.

Protocol:

-

Grinding and Defatting (Optional): Grind the dried seeds. For a cleaner extract, a pre-extraction with a non-polar solvent like hexane can be performed to remove fats and oils.

-

Extraction: Extract the powdered seeds with a suitable organic solvent. Common solvents include methanol, ethanol, or acetone.[6][7] The extraction can be performed at room temperature with stirring or under reflux for higher efficiency.

-

Filtration and Concentration: Filter the extract and concentrate it under reduced pressure to yield a crude extract.

-

Chromatographic Purification: Purify the crude extract using column chromatography as described in the acid-base extraction method. Techniques like thin-layer chromatography (TLC) can be used to monitor the separation process.[8]

Quantitative Data Presentation

The yield of Tabersonine from Voacanga africana seeds can vary significantly depending on the extraction and purification methods employed. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Comparison of Tabersonine Yields from Different Extraction Methods

| Extraction Method | Starting Material | Yield of Crude Alkaloids | Yield of Purified Tabersonine | Reference |

| Acid-Base Extraction (Sulfuric Acid) | 100 g ground seeds | 2.2 g (as hydrochloride) | 1.7 g (recrystallized) | [4] |

| Acid-Base Extraction (Hydrochloric Acid) | 50 kg ground seeds | 6.3 kg (wet precipitate) | 1.2 kg (95.8% purity) | [5] |

| Solvent Extraction (Acetone) | 100 g root bark | 9-10 g | Not specified for Tabersonine | [6] |

Table 2: Purity and Yield from a Patented Extraction Process

| Process Step | Key Parameters | Result | Reference |

| Extraction | 50 kg pulverized seeds, 150 kg 3% aq. HCl, 80°C | Extract containing Tabersonine hydrochloride | [5] |

| Precipitation | Adjust pH to 9 with 25% aq. Na2CO3 | 6.3 kg wet precipitate | [5] |

| Solvent Extraction | Chloroform | 2.5 kg oily matter | [5] |

| Crystallization | Refrigeration overnight | 1.2 kg pale yellow powder | [5] |

| Final Purity | - | 95.8% | [5] |

| Overall Yield | - | 2.4% | [5] |

Signaling Pathways and Experimental Workflows

Tabersonine is not only a valuable synthetic precursor but also exhibits biological activities through its interaction with various cellular signaling pathways.

Biosynthesis of Vindoline from Tabersonine

Tabersonine is a crucial intermediate in the biosynthesis of vindoline, a precursor to the anticancer drugs vinblastine and vincristine. This multi-step enzymatic conversion is a key area of research in plant biochemistry and metabolic engineering.

References

- 1. The Invention of Voacanga africana as a Ceremonial Psychedelic | Environment & Society Portal [environmentandsociety.org]

- 2. Voacanga africana - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. idl-bnc-idrc.dspacedirect.org [idl-bnc-idrc.dspacedirect.org]

- 5. CN102050822A - Method for extracting tabersonine from voacanga seed - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Tabersonine as a Precursor for Vindoline and Vinblastine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthetic pathway converting tabersonine into the critical anticancer drug precursors, vindoline and vinblastine. It details the enzymatic steps, presents available quantitative data, outlines experimental protocols, and visualizes the core processes for clarity and reproducibility.

Introduction

The dimeric monoterpenoid indole alkaloids (MIAs), vinblastine and vincristine, are vital chemotherapeutic agents used in the treatment of various cancers. Their production in the medicinal plant Catharanthus roseus is exceedingly low, leading to high costs and potential supply shortages. A key bottleneck in the synthesis of these complex molecules is the generation of their monomeric precursors, vindoline and catharanthine. This guide focuses on the well-elucidated seven-step enzymatic conversion of the readily available MIA, tabersonine, into vindoline, and the subsequent enzymatic coupling of vindoline with catharanthine to form vinblastine. Understanding and optimizing this pathway is paramount for developing robust biotechnological production platforms, such as in engineered microorganisms.

The Biosynthetic Pathway from Tabersonine to Vindoline

The conversion of tabersonine to vindoline is a complex process involving seven distinct enzymatic reactions primarily occurring in the leaves of C. roseus. The enzymes are localized in different cell types, with the initial steps taking place in the leaf epidermis and the final steps in the mesophyll cells.[1]

The seven key enzymes in this pathway are:

-

Tabersonine 16-hydroxylase (T16H)

-

16-hydroxytabersonine O-methyltransferase (16OMT)

-

Tabersonine 3-oxygenase (T3O)

-

Tabersonine 3-reductase (T3R)

-

3-hydroxy-16-methoxy-2,3-dihydrotabersonine N-methyltransferase (NMT)

-

Desacetoxyvindoline-4-hydroxylase (D4H)

-

Deacetylvindoline-4-O-acetyltransferase (DAT)

Signaling Pathway Diagram

Quantitative Data on Vindoline and Vinblastine Synthesis

Significant progress has been made in reconstituting the vindoline biosynthetic pathway in microbial hosts, particularly Saccharomyces cerevisiae. This has allowed for the quantification of pathway efficiency and identification of rate-limiting steps.

Vindoline Production in Engineered Yeast

| Host Organism | Precursor Fed | Key Engineering Strategies | Vindoline Titer (mg/L) | Reference |

| S. cerevisiae | Tabersonine | CRISPR/Cas9 mediated multiplex genome integration, tuning gene copy numbers, pairing CYPs with CPRs, enhancing cofactor supply, optimizing fermentation. | ~16.5 | [2] |

| S. cerevisiae | Tabersonine | Increased copy numbers of D4H and DAT. | 26.8 | [3] |

| S. cerevisiae | 16-Methoxytabersonine | Expression of five-gene pathway (T3O, T3R, NMT, D4H, DAT). | 2.7 (in 12h) | [4] |

| S. cerevisiae | Tabersonine | Expression of the complete seven-gene pathway. | 1.1 (in 12h) | [4] |

| S. cerevisiae | de novo | Reconstitution of the entire 31-step pathway. | 0.3051 | [5] |

Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | Km | Vmax | Optimal pH | Reference |

| T16H (CYP71D12) | Tabersonine | 350 ± 100 nM | 1.8 ± 0.05 µM min-1 | - | [4] |

| T3O (CYP71D1V2) | Tabersonine | 3.1 µM | - | - | [2][6] |

| DAT | Deacetylvindoline | 30 µM | 3.81 pmol/sec/mg | 7.5 - 9.0 | [1] |

| DAT | Acetyl-CoA | 9.5 µM | 1.9 pmol/sec/mg | 7.5 - 9.0 | [1] |

Note: Kinetic data for 16OMT, T3R, NMT, and D4H are not yet well-defined in the literature.

Vinblastine Synthesis Yield

The coupling of vindoline and catharanthine to form vinblastine can be achieved through both chemical and enzymatic methods.

| Coupling Method | Catalyst | Yield | Reference |

| Chemical | Fe(III)-promoted coupling | 43% Vinblastine, 23% Leurosidine | [7] |

| Chemical | Triarylaminium radical cation | 85% Anhydrovinblastine | [8] |

| Chemical | Singlet oxygen | 20% Vinblastine | [9] |

| Enzymatic | Laccase from Trametes sp. | 56% Anhydrovinblastine | [10] |

| Enzymatic | Horseradish Peroxidase | Formation of anhydrovinblastine | [11] |

Experimental Protocols

Detailed experimental protocols are crucial for the successful study and application of the vindoline and vinblastine biosynthetic pathways. The following sections provide methodologies for key experiments.

General Workflow for Heterologous Expression and Analysis

In Vitro Coupled Enzyme Assay for T3O and T3R

This protocol is adapted from methodologies used in the characterization of T3O and T3R.[12]

Objective: To determine the coupled activity of Tabersonine 3-oxygenase (T3O) and Tabersonine 3-reductase (T3R) by measuring the consumption of NADPH.

Materials:

-

HEPES buffer (50 mM, pH 7.5)

-

NADPH solution (1 mM)

-

Substrate solution (25 µM of tabersonine, 16-hydroxytabersonine, or 16-methoxytabersonine in a suitable solvent like DMSO)

-

Microsomal protein preparation containing recombinant T3O from engineered yeast.

-

Purified recombinant T3R enzyme.

-

Ethyl acetate

-

Methanol

-

96-well microplate reader or spectrophotometer capable of reading absorbance at 340 nm.

-

LC-MS system for product confirmation.

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube or a well of a 96-well plate, prepare the following reaction mixture (100 µL total volume):

-

50 µL of 50 mM HEPES buffer (pH 7.5)

-

10 µL of 1 mM NADPH

-

1 µL of 2.5 mM substrate stock (final concentration 25 µM)

-

50 µg of microsomal protein containing T3O

-

Variable amounts of purified recombinant T3R (e.g., 2 µg)

-

Adjust the final volume to 100 µL with sterile water.

-

-

Incubation: Incubate the reaction mixture at 30°C for 1 hour.

-

Reaction Termination and Extraction (for LC-MS analysis):

-

Stop the reaction by adding 100 µL of ethyl acetate.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Carefully transfer the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate under a stream of nitrogen or in a vacuum concentrator.

-

Re-dissolve the dried extract in a known volume of methanol (e.g., 50 µL) for LC-MS analysis.

-

-

Kinetic Assay (Spectrophotometric):

-

Prepare the reaction mixture as described in step 1, but with varying concentrations of the substrate (tabersonine).

-

Use a final NADPH concentration of 0.25 mM.

-

Initiate the reaction by adding the microsomal protein and T3R.

-

Immediately measure the decrease in absorbance at 340 nm over time at 30°C.

-

Calculate the initial reaction velocity from the linear portion of the curve.

-

Determine Km and Vmax by plotting the initial velocities against substrate concentrations and fitting to the Michaelis-Menten equation.

-

Deacetylvindoline-4-O-acetyltransferase (DAT) Enzyme Assay

This protocol is based on the characterization of DAT.[1]

Objective: To measure the activity of DAT by quantifying the formation of vindoline from deacetylvindoline and acetyl-CoA.

Materials:

-

Tris-HCl buffer (pH 7.6)

-

Deacetylvindoline solution

-

Acetyl-CoA solution

-

Purified recombinant DAT enzyme or plant protein extract.

-

Methanol

-

LC-MS system for product quantification.

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with final concentrations of:

-

30 µM deacetylvindoline

-

9.5 µM acetyl-CoA

-

Enzyme preparation (e.g., purified DAT or protein extract)

-

Tris-HCl buffer (pH 7.6) to the final volume.

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding an equal volume of methanol.

-

Centrifuge to pellet any precipitated protein.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

Quantification:

-

Analyze the sample by LC-MS.

-

Quantify the amount of vindoline produced by comparing the peak area to a standard curve of authentic vindoline.

-

Calculate the specific activity of the enzyme (e.g., in pmol/sec/mg of protein).

-

Synthesis of Vinblastine from Vindoline and Catharanthine

The final step in producing vinblastine is the coupling of vindoline and catharanthine. This can be achieved through chemical or enzymatic means.

Logical Relationship of Vinblastine Synthesis

Enzymatic Coupling using Peroxidase

The enzymatic coupling is catalyzed by a class III peroxidase, such as CrPrx1 from C. roseus.[13] This reaction typically forms anhydrovinblastine, which can then be further converted to vinblastine.

Experimental Protocol Outline:

-

Reaction Buffer: A suitable buffer, typically in the slightly acidic to neutral pH range.

-

Substrates: Vindoline and catharanthine, often in equimolar amounts.

-

Enzyme: Purified peroxidase (e.g., CrPrx1 or horseradish peroxidase).

-

Cofactor: Hydrogen peroxide (H₂O₂) is required for peroxidase activity.

-

Reaction Conditions: Incubation at a controlled temperature with gentle agitation.

-

Product Analysis: The reaction progress is monitored, and the product (anhydrovinblastine) is quantified using LC-MS.

Conclusion and Future Outlook

The elucidation of the seven-step biosynthetic pathway from tabersonine to vindoline has been a landmark achievement in plant biochemistry and metabolic engineering. The successful reconstitution of this pathway in yeast demonstrates the potential for microbial-based production of this vital precursor. While significant progress has been made in increasing vindoline titers, further optimization is necessary to achieve industrially relevant yields. Key areas for future research include:

-

Complete Elucidation of Enzyme Kinetics: A thorough understanding of the kinetic parameters of all seven enzymes will enable more accurate metabolic modeling and identification of true rate-limiting steps.

-

Protein Engineering: Engineering of pathway enzymes for improved stability, activity, and substrate specificity could enhance overall pathway flux.

-

Host Strain Optimization: Further engineering of the microbial host to improve precursor and cofactor supply will be critical.

-

Optimization of Enzymatic Vinblastine Synthesis: Developing a robust and efficient one-pot enzymatic conversion of vindoline and catharanthine directly to vinblastine remains a significant challenge and a highly desirable goal.

This technical guide provides a comprehensive foundation for researchers and drug development professionals working on the synthesis of vindoline and vinblastine. The presented data, protocols, and visualizations are intended to facilitate further research and development in this critical area of pharmaceutical biotechnology.

References

- 1. uniprot.org [uniprot.org]

- 2. uniprot.org [uniprot.org]

- 3. A tabersonine 3-reductase Catharanthus roseus mutant accumulates vindoline pathway intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Pair of Tabersonine 16-Hydroxylases Initiates the Synthesis of Vindoline in an Organ-Dependent Manner in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. De Novo Biosynthesis of Vindoline and Catharanthine in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine [mdpi.com]

- 10. Successful biosynthesis of the precursors of powerful anticancer drug vinblastine in yeast | EurekAlert! [eurekalert.org]

- 11. Enzymic coupling of catharanthine and vindoline to form 3',4'-anhydrovinblastine by horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Solubility and stability of Tabersonine hydrochloride in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of tabersonine hydrochloride. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide synthesizes information from analogous compounds, general principles of alkaloid chemistry, and established analytical methodologies. It is intended to serve as a foundational resource for researchers and professionals engaged in the development of formulations containing this compound.

Introduction to this compound

Tabersonine is an indole alkaloid that serves as a key precursor in the biosynthesis of several important monoterpenoid indole alkaloids, including the anticancer agent vindoline.[1] As with many alkaloids, it is often formulated as a hydrochloride salt to enhance its aqueous solubility and stability.[2] this compound has the molecular formula C₂₁H₂₅ClN₂O₂ and a molecular weight of 372.89 g/mol .[3] Understanding its solubility and stability profile is critical for the development of viable pharmaceutical formulations.

Solubility of this compound

While specific quantitative solubility data for this compound in a range of solvents is not extensively documented in peer-reviewed literature, some information on the solubility of the free base, tabersonine, is available. This data, combined with the general principles of salt formation, can provide valuable insights.[4] The conversion of a poorly soluble drug into its salt form is a common strategy to significantly increase its solubility.[5]

Reported Solubility of Tabersonine (Free Base)

The following table summarizes the reported solubility of tabersonine in specific formulations. It is important to note that these are not saturation solubilities in single solvents but rather concentrations achieved in complex vehicle systems.

| Formulation Components | Achieved Concentration (mg/mL) | Achieved Concentration (mM) | Reference |

| 5% DMSO, 40% PEG300, 5% Tween80, 50% ddH₂O | 3.750 | 10.06 | [4] |

| 5% DMSO, 95% Corn oil | 0.900 | 2.41 | [4] |

It is generally noted that a solubility of <1 mg/mL is considered slightly soluble or insoluble.[4]

As a hydrochloride salt, this compound is expected to exhibit significantly higher aqueous solubility compared to its free base form. The solubility of ionizable drugs, such as alkaloid hydrochlorides, is often pH-dependent.[5] Generally, the salt form will be more soluble in acidic to neutral aqueous solutions.

Stability of this compound

Key factors that can affect the stability of this compound include:

-

pH: The stability of hydrochloride salts of drugs can be pH-dependent, with some compounds showing accelerated degradation in highly acidic or alkaline conditions.[6] For some compounds, a U-shaped rate-pH profile is observed, indicating both acid and base catalysis of degradation.

-

Temperature: Elevated temperatures typically accelerate chemical degradation reactions, following the principles of the Arrhenius equation.[6][7]

-

Light: Exposure to light, particularly UV radiation, can induce photolytic degradation of photosensitive compounds.[8] Photostability testing is a crucial part of drug development.

-

Oxidation: The indole nucleus present in tabersonine can be susceptible to oxidation. The presence of oxygen and certain metal ions can catalyze oxidative degradation.

Common degradation pathways for similar molecules include hydrolysis and oxidation.[9][10] For instance, studies on other hydrochloride compounds have shown that hydrolysis of amide bonds can be a primary degradation route.[9]

Experimental Protocols

The following sections detail standardized experimental protocols for determining the solubility and stability of this compound. These are based on general best practices in the pharmaceutical industry.[5][11]

Solubility Determination: Shake-Flask Method

This method is a standard approach for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO, phosphate-buffered saline at various pH values) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Mechanical shaking or stirring is typically used.

-

Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of this compound in the clear, saturated filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mM).

Caption: Workflow for Shake-Flask Solubility Measurement.

Stability Assessment: Forced Degradation Study

Forced degradation studies are conducted to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in relevant solvents or formulation buffers at a known concentration.

-

Stress Conditions: Expose the solutions to a variety of stress conditions, including:

-

Acidic Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Store the solution at an elevated temperature (e.g., 60°C).

-

Photostability: Expose the solution to a controlled light source as per ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the intact drug from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.

-

Data Evaluation: Determine the percentage of degradation of this compound and identify the major degradation products. The degradation kinetics can also be evaluated.

Caption: Overview of a Forced Degradation Study Protocol.

Conclusion

This technical guide summarizes the current understanding of the solubility and stability of this compound. While specific, quantitative data remains limited in the public domain, the information provided on the free base, general principles of alkaloid salts, and standardized analytical protocols offers a solid foundation for researchers. It is imperative that comprehensive experimental work, as outlined in the suggested protocols, be conducted to fully characterize the physicochemical properties of this compound to support its development as a potential therapeutic agent.

References

- 1. Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Lifeasible [lifeasible.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 6. Influence of temperature and pH on the stability of dimethoxy biphenyl monocarboxylate HCl solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Influence of temperature and storage time after light exposure on the quinine monohydrochloride chemical actinometric system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Degradation and Pathway of Tetracycline Hydrochloride in Aqueous Solution by Potassium Ferrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Modern Pharmacology of a Traditional Remedy: A Technical Guide to Tabersonine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the multifaceted role of tabersonine hydrochloride, an indole alkaloid with roots in traditional medicine that is now a subject of intense scientific scrutiny. Historically, plants containing tabersonine, such as Catharanthus roseus and Voacanga africana, have been utilized in various traditional healing practices.[1][2][3][4] Modern pharmacological studies have begun to elucidate the molecular mechanisms underpinning the therapeutic potential of this natural compound, revealing its significant anti-inflammatory, anti-tumor, and neuroprotective properties. This document provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental methodologies.

Anti-inflammatory and Immunomodulatory Effects

This compound has demonstrated potent anti-inflammatory activity across a range of preclinical models. Its mechanisms primarily involve the inhibition of key inflammatory signaling pathways and inflammasome activation.

Inhibition of the NLRP3 Inflammasome

A key finding is the role of tabersonine as a direct inhibitor of the NLRP3 inflammasome, a critical component of the innate immune system implicated in numerous inflammatory diseases.[2] Aberrant activation of the NLRP3 inflammasome leads to the production of pro-inflammatory cytokines IL-1β and IL-18.

A study investigating the anti-inflammatory effects of tabersonine found that it potently inhibited NLRP3-mediated IL-1β production in bone marrow-derived macrophages (BMDMs) with an IC50 value of 0.71 μM.[2] The researchers demonstrated that tabersonine suppresses the assembly of the NLRP3 inflammasome, specifically by interfering with the interaction between NLRP3 and ASC.[2]

-

Cell Culture: Bone marrow-derived macrophages (BMDMs) are primed with lipopolysaccharide (LPS).

-

Treatment: The primed cells are then treated with various concentrations of tabersonine.

-

NLRP3 Activation: Following treatment, NLRP3 is activated using a standard stimulus such as ATP or nigericin.

-

Cytokine Measurement: The supernatant is collected, and the concentration of IL-1β is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

| Compound | Target | Cell Line | IC50 (μM) |

| Tabersonine | NLRP3 Inflammasome | BMDMs | 0.71[2] |

Attenuation of Rheumatoid Arthritis

In the context of autoimmune disorders, tabersonine has shown promise in models of rheumatoid arthritis (RA). It has been found to inhibit the inflammatory response and disease progression by targeting the pathogenic activity of RA-fibroblast-like synoviocytes (FLS).[1] The underlying mechanism involves the suppression of the PI3K/AKT signaling pathway, which in turn leads to the inactivation of the NF-κB signaling cascade.[1] This results in a decreased production of proinflammatory mediators.

In a collagen-induced arthritis (CIA) mouse model, administration of tabersonine led to a significant reduction in ankle swelling, paw thickness, and the overall arthritis score.[1]

-

Induction of Arthritis: DBA/1 mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant.

-

Booster: A booster injection is given after 21 days to ensure the development of arthritis.

-

Treatment: Once arthritis is established, mice are treated with tabersonine or a vehicle control.

-

Assessment: Disease severity is monitored by measuring paw thickness and assigning an arthritis score based on inflammation and joint swelling.

-

Histological Analysis: At the end of the study, joint tissues are collected for histological examination to assess inflammation and cartilage damage.

Anti-Tumor Activity

Tabersonine exhibits significant anti-tumor properties, particularly in hepatocellular carcinoma.[4] Its mechanism of action is centered on the induction of apoptosis through multiple pathways.

Induction of Apoptosis in Liver Cancer Cells

Research has shown that tabersonine can induce apoptosis in HepG2 liver cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] Treatment with tabersonine resulted in the inhibition of Akt phosphorylation, a key step in a major cell survival pathway.[4] This leads to a decrease in the mitochondrial membrane potential, promoting the release of cytochrome c from the mitochondria into the cytoplasm and increasing the Bax/Bcl-2 ratio.[4]